Msr-blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

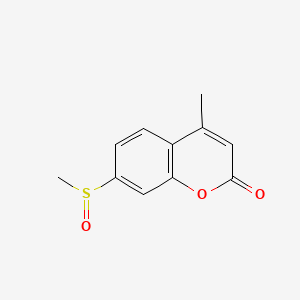

IUPAC Name |

4-methyl-7-methylsulfinylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-7-5-11(12)14-10-6-8(15(2)13)3-4-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTHUDRVKVIXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Action of Msr-blue: A Technical Guide to a Novel Fluorescent Probe for Methionine Sulfoxide Reductase Activity

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Msr-blue, a fluorogenic probe designed for the specific detection of methionine sulfoxide reductase (Msr) activity. Developed for researchers, scientists, and professionals in drug development, this document details the core principles of this compound's function, presents key quantitative data, outlines experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Mechanism of Action: A Fluorescence Turn-On System

This compound operates on a "turn-on" fluorescence mechanism initiated by the enzymatic activity of Methionine Sulfoxide Reductases (Msrs). The probe, designated as compound 15 in its foundational study, incorporates a sulfoxide moiety attached to a fluorophore.[1] In its native state, the electron-withdrawing nature of the sulfoxide group quenches the fluorescence of the molecule.

The core of this compound's mechanism lies in its specific recognition and reduction by Msr enzymes. Msrs, crucial components of the cellular antioxidant defense system, catalyze the reduction of the sulfoxide group on this compound to a sulfide. This chemical transformation converts the electron-withdrawing sulfoxide into an electron-donating sulfide group. The resulting change in the electronic properties of the fluorophore leads to a significant, more than 100-fold increase in fluorescence emission, providing a direct and quantifiable measure of Msr enzymatic activity.[1] HPLC analysis has confirmed the conversion of this compound to its corresponding sulfide form (15') upon incubation with purified MsrA or cell lysates.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the interaction between this compound and MsrA, as well as the inhibitory effect of dimethyl sulfoxide (DMSO).

| Parameter | Value | Analyte | Conditions |

| Excitation Wavelength (λex) | 335 nm | This compound | In TE buffer |

| Emission Wavelength (λem) | 438 nm | Reduced this compound | In TE buffer |

| Fold Fluorescence Increase | >100-fold | This compound to Reduced this compound | Upon enzymatic reduction |

| Inhibitor | Dimethyl Sulfoxide (DMSO) | Msr Activity | Pre-incubation with cells or lysate |

Signaling Pathway Context: The Role of Msr in Cellular Health

This compound serves as a tool to investigate the activity of Msr enzymes, which play a critical role in cellular defense against oxidative stress. Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This oxidation can impair protein function and contribute to cellular damage and the progression of diseases such as Parkinson's disease. Msr enzymes, specifically MsrA and MsrB, reverse this oxidative damage by reducing methionine sulfoxide back to methionine, thereby restoring protein function and mitigating oxidative stress. This compound, by measuring Msr activity, provides a valuable means to assess the functionality of this crucial protective pathway.

Detailed Experimental Protocols

In Vitro Assay of Purified MsrA Activity

-

Reagents and Preparation:

-

This compound stock solution: 10 mM in DMSO.

-

Purified MsrA enzyme.

-

Dithiothreitol (DTT) solution: 500 mM in TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

TE buffer.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a 96-well plate containing TE buffer, 5 mM DTT, and the desired concentration of purified MsrA (e.g., 1.8 μg/ml, 72 nM).[2]

-

Initiate the reaction by adding this compound to a final concentration of 10 μM.[2]

-

Incubate the plate at 37 °C.

-

Measure the fluorescence intensity at various time points using a microplate reader with excitation at 335 nm and emission at 438 nm.

-

Measurement of Msr Activity in Cell Lysates

-

Cell Lysis:

-

Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell lysate (e.g., mouse kidney protein extract) with TE buffer and 5 mM DTT.

-

Add this compound to a final concentration of 10 μM.

-

Incubate at 37 °C and monitor the fluorescence increase as described for the in vitro assay.

-

Imaging Msr Activity in Live Cells

-

Cell Culture and Treatment:

-

Plate cells (e.g., 293T cells) in a suitable imaging dish or plate and culture overnight.

-

To inhibit Msr activity for control experiments, pre-treat cells with 0.2% DMSO.

-

Incubate the cells with 10 μM this compound in cell culture medium for a specified time (e.g., 4 hours).

-

-

Imaging:

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or equivalent for excitation around 335 nm and emission around 438 nm).

-

Conclusion

This compound represents a significant advancement in the study of cellular redox biology. Its specific, turn-on fluorescence mechanism provides a robust and sensitive method for quantifying Methionine Sulfoxide Reductase activity in a variety of experimental settings. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations into oxidative stress, neurodegenerative diseases, and other physiological and pathological processes where Msr enzymes play a vital role.

References

MSR-Blue: A Technical Guide to the Fluorogenic Detection of Methionine Sulfoxide Reductase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MSR-Blue, a novel fluorogenic probe for the sensitive and specific detection of methionine sulfoxide reductase (MSR) activity. This document details the core principles of this compound, its mechanism of action, experimental protocols for its use, and its applications in research and drug development.

Introduction to Methionine Sulfoxide Reductases (MSRs)

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation can impair or alter protein function, contributing to cellular damage and various pathologies. The methionine sulfoxide reductase (MSR) system is a crucial enzymatic defense mechanism that repairs this oxidative damage by catalyzing the reduction of MetO back to methionine.[1][2] This repair process is vital for maintaining protein integrity and cellular function.

The MSR system comprises two main families of enzymes:

-

MsrA: Stereospecifically reduces the S-epimer of methionine sulfoxide (MetS-O).

-

MsrB: Stereospecifically reduces the R-epimer of methionine sulfoxide (MetR-O).

Together, MsrA and MsrB ensure the complete reduction of both MetO diastereomers, playing a critical role in antioxidant defense, regulation of protein function, and cellular signaling.[3][4]

This compound: A Fluorogenic Probe for MSR Activity

This compound is a cell-permeable, "turn-on" fluorescent probe specifically designed to measure the enzymatic activity of MSRs. Its chemical structure is 3-acetyl-7-(methylsulfinyl)-2H-chromen-2-one, with the SMILES representation: CC(C1=CC=C(C=C1O2)S(C)=O)=CC2=O.

Mechanism of Action

This compound itself is a non-fluorescent molecule. The core of its mechanism lies in the sulfoxide group, which is a substrate for MSR enzymes. In the presence of a suitable reducing agent, such as dithiothreitol (DTT), MSRs catalyze the reduction of the sulfoxide moiety in this compound to a sulfide. This enzymatic conversion results in a significant conformational change in the molecule, transforming it into a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, with a reported fluorescence increment of over 100-fold upon reaction with MSRs.[3]

The excitation and emission maxima of the fluorescent product of this compound are approximately 335-340 nm and 438-440 nm, respectively, emitting a blue fluorescence.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the use of this compound for detecting MSR activity.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 335 - 340 nm | |

| Emission Wavelength (λem) | 438 - 440 nm | |

| Fluorescence Increment | > 100-fold |

Table 1: Spectroscopic Properties of this compound.

| Condition | Relative Fluorescence Units (RFU) |

| This compound only | ~100 |

| This compound + DTT | ~150 |

| This compound + DTT + MsrA | > 10,000 |

Table 2: Representative Fluorescence Intensity Data. (Note: These are illustrative values. Actual RFU will vary depending on the instrument, gain settings, and experimental conditions.)

Experimental Protocols

This section provides detailed methodologies for utilizing this compound to measure MSR activity in various samples.

In Vitro Assay with Purified Enzyme

This protocol is suitable for determining the activity of purified MsrA or MsrB enzymes and for screening potential inhibitors or activators.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified MsrA or MsrB enzyme

-

Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the reaction mixture: In each well of the microplate, prepare a 100 µL reaction mixture containing:

-

5 µL of DTT stock solution (final concentration: 5 mM)

-

X µL of purified enzyme (e.g., final concentration of 120 nM MsrA)

-

Assay buffer to a volume of 99 µL.

-

-

Initiate the reaction: Add 1 µL of this compound stock solution to each well (final concentration: 10 µM).

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.

-

Measure fluorescence: Read the fluorescence intensity at λex = 335 nm and λem = 438 nm.

-

Controls: Include the following controls:

-

Blank: Assay buffer only.

-

No enzyme control: this compound and DTT in assay buffer.

-

No DTT control: this compound and enzyme in assay buffer.

-

Assay in Cell Lysates

This protocol allows for the measurement of total MSR activity in cellular extracts.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

DTT stock solution (1 M in water)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Prepare cell lysate: Lyse cells using the chosen lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant.

-

Determine protein concentration: Measure the protein concentration of the cell lysate.

-

Prepare the reaction mixture: In each well of the microplate, prepare a 100 µL reaction mixture containing:

-

5 µL of DTT stock solution (final concentration: 5 mM)

-

X µg of cell lysate protein (e.g., 20-50 µg)

-

Lysis buffer to a volume of 99 µL.

-

-

Initiate the reaction: Add 1 µL of this compound stock solution to each well (final concentration: 10 µM).

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

-

Measure fluorescence: Read the fluorescence intensity at λex = 335 nm and λem = 438 nm.

-

Controls: Include a blank (lysis buffer only) and a no-lysate control (this compound and DTT in lysis buffer).

Live-Cell Imaging of MSR Activity

This protocol enables the visualization of MSR activity in living cells.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell culture: Plate cells and allow them to adhere and grow to the desired confluency.

-

Probe loading: Replace the culture medium with fresh medium containing 10 µM this compound.

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 4 hours).

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set or equivalent (excitation ~340 nm, emission ~440 nm).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and methionine sulfoxide reductase.

Caption: Catalytic cycle of Methionine Sulfoxide Reductase (MSR).

Caption: Experimental workflow for MSR activity detection using this compound.

Caption: Role of the MSR system in cellular signaling and its detection by this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool for various applications:

-

High-Throughput Screening (HTS): The simple, "mix-and-read" format of the this compound assay is amenable to HTS for the discovery of novel MSR inhibitors or activators.

-

Disease Research: MSR dysfunction has been implicated in a range of diseases, including neurodegenerative disorders like Parkinson's disease, and cancer. This compound provides a means to investigate the role of MSRs in these conditions.

-

Antioxidant Research: As a key component of the cellular antioxidant defense system, MSR activity can be readily assessed using this compound in studies investigating oxidative stress and antioxidant compounds.

-

Basic Research: this compound facilitates fundamental studies on the catalytic mechanisms and regulation of MsrA and MsrB.

Conclusion

This compound represents a significant advancement in the study of methionine sulfoxide reductases. Its high sensitivity, specificity, and ease of use make it an indispensable tool for researchers and drug development professionals. This technical guide provides the foundational knowledge and practical protocols to effectively implement this compound in a variety of research settings, ultimately contributing to a deeper understanding of the critical role of MSRs in health and disease.

References

The Role of Msr-blue in Oxidative Stress Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. A key molecular target of ROS is the amino acid methionine, which is readily oxidized to methionine sulfoxide (MetSO). This oxidation can lead to protein dysfunction and cellular damage. The methionine sulfoxide reductase (Msr) system, comprising MsrA and MsrB enzymes, plays a crucial cellular repair role by reducing MetSO back to methionine. The study of this vital antioxidant pathway has been significantly advanced by the development of Msr-blue , a specific "turn-on" fluorescent probe. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application in oxidative stress research.

This compound: A Fluorogenic Probe for Methionine Sulfoxide Reductase Activity

This compound is the first of its kind—a fluorogenic substrate that is virtually non-fluorescent until it is specifically reduced by Msr enzymes.[1][2] Upon enzymatic conversion of its sulfoxide moiety to a sulfide, this compound exhibits a greater than 100-fold increase in blue fluorescence.[1] This remarkable feature allows for a highly sensitive and direct measurement of Msr activity in a variety of biological samples, including cell lysates and live cells.[1]

Mechanism of Action

The fundamental principle behind this compound is a chemically-triggered fluorescence turn-on mechanism. The sulfoxide group in the non-fluorescent this compound molecule acts as a quencher. Msr enzymes, utilizing reducing equivalents from the thioredoxin (Trx) system, catalyze the reduction of this sulfoxide.[1] This chemical transformation alleviates the quenching effect, resulting in a strong fluorescent signal.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound, providing a quick reference for experimental design.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 335 nm | |

| Emission Wavelength (λem) | 438 nm | |

| Fluorescence Increment | >100-fold | |

| Kinetic Parameters for MsrA | ||

| Km | 120 µM | |

| kcat | 0.4 s-1 |

Table 1: Spectroscopic and Kinetic Properties of this compound.

Signaling Pathway and Experimental Workflow

The activity of Msr enzymes, and thus the fluorescence of this compound, is intrinsically linked to the cellular redox state, particularly the thioredoxin system.

Caption: Thioredoxin-dependent reduction of this compound.

The experimental workflow for assessing Msr activity generally involves the incubation of a biological sample with this compound and a reducing agent (typically DTT in vitro, which mimics the role of thioredoxin), followed by the measurement of fluorescence.

Caption: General experimental workflow for Msr activity assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Cell Lysates for Msr Activity Assay

-

Cell Culture: Culture cells to approximately 80-90% confluency.

-

Harvesting:

-

For adherent cells, wash with ice-cold PBS, then detach using a cell scraper.

-

For suspension cells, pellet by centrifugation.

-

-

Washing: Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. A common ratio is 100 µL of lysis buffer per 1 million cells.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Storage: Use the lysate immediately or store at -80°C.

Msr Activity Assay in Cell Lysates

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing:

-

Cell lysate (adjust volume for a final protein concentration of approximately 1 mg/mL)

-

Dithiothreitol (DTT) to a final concentration of 5 mM.

-

Assay buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to the desired final volume.

-

-

Initiation of Reaction: Add this compound to a final concentration of 10 µM to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader with excitation at 335 nm and emission at 438 nm.

-

Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the Msr activity. Normalize the activity to the protein concentration of the lysate.

Live Cell Imaging of Msr Activity

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.

-

Probe Loading: Replace the culture medium with a serum-free medium containing 10 µM this compound.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 2-4 hours.

-

Washing: Gently wash the cells with pre-warmed PBS or imaging buffer to remove excess probe.

-

Imaging: Acquire fluorescent images using a fluorescence microscope equipped with a DAPI filter set or equivalent (excitation ~335 nm, emission ~438 nm). Time-lapse imaging can be performed to monitor the dynamics of Msr activity.

Specificity of this compound

Intensive studies have demonstrated the high specificity of this compound for Msr enzymes. The probe shows negligible fluorescence enhancement in the presence of various other biological reducing agents and enzymes, including:

-

Small molecule thiols

-

Glutathione reductase (GR)

-

Thioredoxin (Trx)

-

Thioredoxin reductase (TrxR)

-

Bovine serum albumin (BSA)

-

Ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP)

Applications in Oxidative Stress Research

The development of this compound has opened new avenues for investigating the role of the Msr system in health and disease.

-

Disease Models: this compound has been instrumental in demonstrating a decline in Msr activity in a cellular model of Parkinson's disease, providing a direct link between the loss of Msr function and neurodegeneration.

-

Tissue-Specific Activity: The probe has been used to measure and compare Msr activity across different mouse organs, revealing tissue-specific differences in this antioxidant defense mechanism.

-

Drug Discovery: this compound provides a valuable tool for high-throughput screening of compounds that may modulate Msr activity, offering a potential therapeutic strategy for diseases associated with oxidative stress.

Conclusion

This compound is a powerful and specific tool for the real-time monitoring of Msr enzyme activity. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for a wide range of applications in oxidative stress research. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to incorporate this compound into their studies, paving the way for a deeper understanding of the critical role of the Msr system in cellular protection and the pathogenesis of oxidative stress-related diseases.

References

Msr-blue Probe: A Technical Guide for Researchers

Introduction

The Msr-blue probe is a pioneering fluorescent tool for the real-time detection of methionine sulfoxide reductase (Msr) activity. Its development marked a significant advancement in studying the role of Msr enzymes in cellular processes and various pathologies. This compound is the first "turn-on" fluorescent probe specifically designed for Msr, exhibiting a substantial increase in fluorescence—over 100-fold—upon enzymatic reduction.[1][2] This property allows for sensitive and specific monitoring of Msr activity in live cells and complex biological samples.[2] The probe has been instrumental in linking diminished Msr activity to neurodegenerative conditions like Parkinson's disease.[2][3]

Principle of Detection

The detection mechanism of this compound is based on an intramolecular charge transfer (ICT) process. The probe contains a methyl sulfoxide group, which acts as an electron-withdrawing moiety, quenching the fluorescence of the core fluorophore. Methionine sulfoxide reductase enzymes catalyze the reduction of this sulfoxide back to a sulfide. This conversion from an electron-withdrawing group to an electron-donating group alters the electronic properties of the fluorophore, leading to a significant enhancement of its blue fluorescence. The thioredoxin system provides the necessary reducing equivalents for this enzymatic reaction.

Quantitative Data

The following table summarizes the key quantitative properties of the this compound probe based on available data.

| Property | Value | Reference |

| Fluorescence Increment | > 100-fold | |

| Excitation Wavelength (λex) | 335 nm - 340 nm | |

| Emission Wavelength (λem) | 438 nm - 440 nm | |

| Recommended Concentration | 10 µM for in vitro and cell assays |

Experimental Protocols

Synthesis of this compound Probe

A detailed, step-by-step synthesis protocol for the this compound probe is typically provided in the supplementary information of the primary research article by Fang et al., published in Chemical Science. While the specific details of the synthesis were not available in the provided search results, the general strategy involved the creation of a small library of dyes uniformly decorated with a methyl sulfoxide group.

In Vitro Msr Activity Assay

This protocol describes the measurement of purified Msr enzyme activity using the this compound probe.

Materials:

-

This compound probe stock solution (e.g., 1 mM in DMSO)

-

Purified MsrA enzyme

-

Dithiothreitol (DTT)

-

TE buffer (Tris-HCl, EDTA, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing:

-

TE buffer

-

5 mM DTT

-

Purified MsrA enzyme (e.g., 3 µg/mL, 120 nM)

-

-

Add this compound probe to a final concentration of 10 µM.

-

Incubate the plate at 37°C.

-

Record the fluorescence emission spectra (λex = 335 nm) at various time points (e.g., every 30 minutes) to monitor the time-dependent increase in fluorescence at 438 nm.

-

For endpoint assays, incubate for a fixed period (e.g., 2-3 hours) and measure the final fluorescence intensity.

-

A control reaction without the Msr enzyme should be included to determine the background fluorescence (F₀).

-

Calculate the fold of fluorescence increment as F/F₀.

Live-Cell Imaging of Msr Activity

This protocol outlines the use of the this compound probe for imaging Msr activity in living cells.

Materials:

-

This compound probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., 293T cells) plated on a suitable imaging dish or plate

-

Fluorescence microscope with appropriate filters for blue fluorescence

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of this compound in cell culture medium at a final concentration of 10 µM.

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the this compound working solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., time-dependent imaging can be performed, with saturation often observed after 4 hours).

-

To inhibit Msr activity as a control, cells can be pre-treated with an Msr inhibitor like dimethyl sulfoxide (DMSO) (e.g., 0.2%) before adding the this compound probe.

-

After incubation, wash the cells with PBS to remove excess probe.

-

Image the cells using a fluorescence microscope with excitation around 340 nm and emission detection around 440 nm.

Msr Activity Measurement in Tissue Lysates

This protocol details the procedure for quantifying Msr activity in tissue homogenates.

Materials:

-

This compound probe

-

Tissue of interest (e.g., mouse kidney, liver)

-

Lysis buffer (e.g., TE buffer with protease inhibitors)

-

Dounce homogenizer or sonicator

-

Centrifuge

-

DTT

-

96-well black microplate

-

Fluorescence microplate reader

-

Protein assay reagent (e.g., Bradford or BCA)

Procedure:

-

Excise the tissue and place it in ice-cold lysis buffer.

-

Homogenize the tissue using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the protein extract.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

In a 96-well black microplate, prepare a reaction mixture containing:

-

Tissue lysate (adjust volume for a specific amount of protein)

-

5 mM DTT

-

TE buffer to the final volume

-

-

Add this compound probe to a final concentration of 10 µM.

-

Incubate the plate at 37°C for a defined period.

-

Measure the fluorescence intensity at λex = 335 nm and λem = 438 nm.

-

Normalize the fluorescence signal to the protein concentration to determine the specific Msr activity.

Visualizations

Caption: Signaling pathway of this compound activation.

Caption: Experimental workflow for using the this compound probe.

Caption: Chemical transformation of this compound upon enzymatic reduction.

References

- 1. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Msr-blue: A Turn-On Fluorescent Probe for Methionine Sulfoxide Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Msr-blue is a novel, cell-permeable, "turn-on" fluorescent probe designed for the sensitive and specific detection of methionine sulfoxide reductase (Msr) activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and application in live-cell imaging are presented, along with a summary of its key photophysical characteristics. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for investigating the role of Msr in various physiological and pathological processes, including neurodegenerative diseases such as Parkinson's disease.

Chemical Structure and Properties

This compound is a coumarin-based molecule functionalized with a methylsulfoxide group. This sulfoxide moiety serves as the recognition site for the methionine sulfoxide reductase enzyme family.

Chemical Identity:

| Property | Value |

| Chemical Name | 7-hydroxy-4-methyl-6-((methylsulfinyl)methyl)-2H-chromen-2-one (tentative) |

| CAS Number | 2966537-39-1[1] |

| Molecular Formula | C11H10O4S |

| Molecular Weight | 238.26 g/mol |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C=C2O)S(C)=O[1] |

Physicochemical Properties:

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the sulfoxide group quenches the fluorescence of the coumarin fluorophore, rendering the molecule essentially non-fluorescent. Upon enzymatic reduction of the sulfoxide to a sulfide by Msr A, the quenching effect is alleviated, resulting in a significant increase in blue fluorescence emission.[1] This enzymatic conversion allows for the direct and specific monitoring of Msr activity in biological systems. The fluorescence intensity of the resulting product is reported to be over 100-fold greater than that of the original this compound probe.[1]

Caption: Mechanism of this compound activation by MsrA.

Photophysical Properties

The photophysical properties of this compound and its reduced, fluorescent product are crucial for its application in fluorescence-based assays.

| Property | This compound (Sulfoxide) | Reduced Product (Sulfide) |

| Excitation Wavelength (λex) | ~340 nm[1] | ~340 nm |

| Emission Wavelength (λem) | ~440 nm (very weak) | ~440 nm (strong) |

| Molar Extinction Coefficient (ε) | Data not available | Data not available |

| Quantum Yield (Φ) | Very low | Significantly higher |

| Fluorescence Enhancement | - | >100-fold |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin core, followed by functionalization to introduce the methylsulfoxide group. The following is a general procedure based on the synthesis of similar coumarin derivatives.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid or other acid catalyst (e.g., Amberlyst-15)

-

Formaldehyde

-

Methanethiol sodium salt

-

Oxidizing agent (e.g., m-CPBA or H2O2)

-

Appropriate solvents (e.g., ethanol, dichloromethane)

Procedure:

-

Synthesis of 7-hydroxy-4-methylcoumarin:

-

Combine resorcinol and ethyl acetoacetate in the presence of an acid catalyst.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

-

Chloromethylation of 7-hydroxy-4-methylcoumarin:

-

React 7-hydroxy-4-methylcoumarin with formaldehyde and hydrochloric acid to introduce a chloromethyl group at the 6-position.

-

-

Introduction of the methylthio group:

-

Displace the chloride of the chloromethyl group with a methylthio group by reacting with methanethiol sodium salt.

-

-

Oxidation to this compound:

-

Oxidize the resulting sulfide to a sulfoxide using a suitable oxidizing agent to yield the final product, this compound.

-

Purify the final product by column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Live-Cell Imaging of Msr Activity

This protocol is a general guideline for using this compound to detect Msr activity in cultured cells. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Cultured cells of interest (e.g., PC12, SH-SY5Y, or primary neurons)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (Excitation: ~340 nm, Emission: ~440 nm)

Procedure:

-

Cell Seeding:

-

Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

-

-

Probe Loading:

-

Prepare a working solution of this compound in cell culture medium. A final concentration in the range of 5-10 µM is a good starting point.

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells.

-

-

Incubation:

-

Incubate the cells with this compound for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for the excitation and emission wavelengths of the reduced this compound product.

-

Acquire images at different time points if monitoring changes in Msr activity over time.

-

Caption: Experimental workflow for live-cell imaging with this compound.

Applications in Drug Development and Research

This compound serves as a valuable tool for investigating the role of the Msr enzyme system in various biological contexts. Its primary applications include:

-

Screening for Msr inhibitors or activators: The probe can be used in high-throughput screening assays to identify compounds that modulate Msr activity.

-

Studying oxidative stress: As Msr is a key enzyme in repairing oxidative damage to proteins, this compound can be used to assess the status of this repair system under conditions of oxidative stress.

-

Investigating the role of Msr in disease: The probe has been used to demonstrate compromised Msr activity in cellular models of Parkinson's disease, suggesting a link between Msr dysfunction and neurodegeneration.

Conclusion

This compound is a highly specific and sensitive fluorescent probe for the real-time monitoring of methionine sulfoxide reductase activity in living cells. Its "turn-on" mechanism provides a high signal-to-background ratio, making it an excellent tool for a variety of research and drug discovery applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption and successful implementation of this compound in the scientific community.

References

An In-depth Technical Guide to Fluorescent Probes for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Fluorescent probes have become indispensable tools in the study of enzyme activity, offering high sensitivity and real-time detection capabilities that are crucial for both basic research and drug discovery.[1][2] This guide provides a comprehensive overview of the core principles, types, applications, and experimental protocols associated with fluorescent probes for enzyme activity.

Core Principles of Fluorescent Probes for Enzyme Activity

Fluorescence-based enzyme assays are predicated on the principle that an enzymatic reaction induces a change in the fluorescence properties of a probe.[1][3] This change can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence polarization.[1] These assays offer significant advantages over traditional methods, including higher sensitivity, a non-destructive nature, and adaptability for high-throughput screening (HTS).

A typical fluorescent probe consists of three main components: a fluorophore (the signaling unit), a recognition group that interacts with the target enzyme, and a linker connecting these two parts. The probe is designed to be in a "quenched" or non-fluorescent state initially. Upon interaction with the target enzyme, a catalytic event triggers a conformational or chemical change that "turns on" the fluorescence.

Types and Mechanisms of Fluorescent Probes

Fluorescent probes for enzyme activity can be broadly categorized based on their activation mechanism. The most common are "activatable" probes, which exhibit a significant increase in fluorescence upon enzymatic action.

Key Signaling Mechanisms:

-

Förster Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Enzymatic cleavage of the linker separating the two fluorophores disrupts FRET, leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence.

-

Photoinduced Electron Transfer (PET): In PET-based probes, an electron transfer process from a donor to an excited fluorophore quenches the fluorescence. The enzymatic reaction modifies the donor, inhibiting PET and restoring fluorescence.

-

Intramolecular Charge Transfer (ICT): The enzymatic reaction alters the electron-donating or -withdrawing properties of a part of the probe, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.

-

Enzyme-Substrate Probes: These probes are designed as synthetic substrates for the target enzyme. The enzymatic conversion of the substrate releases a highly fluorescent product from a non-fluorescent or weakly fluorescent precursor.

Data Presentation: Quantitative Properties of Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical and biochemical properties. The following tables summarize key quantitative data for representative fluorescent probes targeting major enzyme classes.

Table 1: Photophysical Properties of Common Fluorophores Used in Enzyme Probes

| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Features & Applications |

| Coumarin | ~350-450 | ~450-550 | Variable | Environment-sensitive, used in probes for various hydrolases. |

| Fluorescein | ~490 | ~520 | >0.9 | High quantum yield, pH-sensitive, widely used for proteases and phosphatases. |

| Rhodamine | ~550 | ~580 | High | Photostable, less pH-sensitive than fluorescein, used in a variety of enzyme assays. |

| BODIPY Dyes | ~490-650 | ~500-660 | High | Sharp emission peaks, relatively insensitive to solvent polarity and pH. |

| Cyanine Dyes (e.g., Cy5, Cy7) | ~650-750 | ~670-780 | Variable | Near-infrared (NIR) emission, suitable for in vivo imaging due to reduced tissue autofluorescence. |

Table 2: Examples of Fluorescent Probes for Specific Enzyme Classes

| Probe/Sensor Type | Target Enzyme Class | Principle | Limit of Detection (LOD) | Application |

| FRET-based peptide substrate | Proteases (e.g., Caspases, MMPs) | Cleavage of a peptide linker separates a FRET pair. | nM to µM range | Apoptosis studies, cancer research, drug screening. |

| Solvatochromic dye-labeled peptide | Kinases (e.g., PKA, PKC) | Phosphorylation alters the local environment of the dye, changing its fluorescence. | nM range | Signal transduction research, inhibitor screening. |

| Resorufin-based substrates | Oxidoreductases, Hydrolases | Enzymatic reaction releases the highly fluorescent resorufin molecule. | pM to nM range | High-throughput screening, cellular assays. |

| Phosphonate-based ABPs | Serine Hydrolases | Covalent modification of the active site by a probe with a fluorescent tag. | nM range | In vivo imaging, biochemical characterization of enzyme function. |

Mandatory Visualizations

Caption: General mechanism of an activatable fluorescent probe.

Caption: Workflow for a fluorescent enzyme inhibition assay.

Caption: Key considerations in fluorescent probe design.

Experimental Protocols

This protocol provides a general framework for measuring enzyme activity using a fluorogenic substrate.

Materials:

-

Purified enzyme

-

Fluorogenic substrate specific to the enzyme

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically, often with the substrate concentration at or below the Michaelis constant (Km).

-

Assay Setup: To the microplate wells, add the assay buffer.

-

Initiate Reaction: Add the enzyme to the wells to start the reaction. Alternatively, the substrate can be added to wells already containing the enzyme and buffer.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a single endpoint after a fixed incubation period.

-

Data Analysis: For a kinetic assay, determine the initial reaction velocity from the linear phase of the fluorescence increase over time. For an endpoint assay, compare the fluorescence of the reaction wells to a standard curve of the fluorescent product.

This protocol outlines the use of a fluorescent probe to screen a compound library for potential enzyme inhibitors.

Materials:

-

Enzyme solution

-

Fluorescent substrate

-

Assay buffer

-

Compound library (typically dissolved in DMSO)

-

Positive control (a known inhibitor) and negative control (DMSO vehicle)

-

384-well black microplates

-

Automated liquid handling system (recommended)

-

Fluorescence microplate reader

Procedure:

-

Compound Plating: Dispense the test compounds from the library into the wells of the microplate. Include wells for negative (DMSO) and positive controls.

-

Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a fixed time, ensuring the reaction in the control wells remains within the linear range.

-

Signal Detection: Measure the fluorescence intensity in each well.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds that show inhibition above a certain threshold are considered "hits" and are selected for further validation.

This protocol describes the use of a cell-permeable fluorogenic probe to visualize enzyme activity in living cells.

Materials:

-

Cell-permeable fluorogenic probe

-

Cultured cells in a suitable imaging dish (e.g., glass-bottom dish)

-

Cell culture medium

-

Fluorescence microscope with appropriate filters and an incubation chamber

Procedure:

-

Cell Culture: Plate the cells and grow them to the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add the fluorescent probe diluted in serum-free medium or buffer and incubate at 37°C for a time sufficient for the probe to enter the cells (typically 15-60 minutes).

-

Washing: Remove the probe-containing medium and wash the cells to remove any extracellular probe.

-

Imaging: Add fresh, pre-warmed medium and place the dish on the microscope stage. Acquire fluorescent images at the appropriate excitation and emission wavelengths. Time-lapse imaging can be used to monitor the dynamics of enzyme activity.

-

Data Analysis: Quantify the fluorescence intensity in individual cells or specific subcellular regions using image analysis software.

Applications in Research and Drug Development

Fluorescent probes for enzyme activity are instrumental in various areas:

-

Drug Discovery: HTS of large compound libraries to identify novel enzyme inhibitors or activators.

-

Diagnostics: Detecting abnormal enzyme activity associated with diseases like cancer, Alzheimer's, and cardiovascular disorders.

-

Cell Biology: Visualizing the spatiotemporal dynamics of enzyme activity in living cells and organisms to understand their roles in complex biological processes.

-

Biochemical Characterization: Determining enzyme kinetics, substrate specificity, and mechanisms of action.

The continuous development of new fluorescent probes with improved properties, such as near-infrared emission for deep-tissue imaging and multi-target capabilities, will further expand their applications in biomedical research and clinical practice.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Guide for Msr-blue Assay in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Methionine Sulfoxide Reductase (Msr) activity in tissue homogenates using the Msr-blue assay. This fluorescent assay offers a sensitive and specific method to quantify Msr activity, which is a key component of the cellular antioxidant defense system. The reversible oxidation and reduction of methionine residues in proteins, regulated by the Msr system, play a crucial role in cellular signaling and protection against oxidative stress.[1][2][3]

Introduction

Methionine, an amino acid susceptible to oxidation by reactive oxygen species (ROS), is converted to methionine sulfoxide (MetO).[2][4] This oxidation can alter protein structure and function, contributing to cellular damage and aging-related diseases. The Methionine Sulfoxide Reductase (Msr) enzyme system, comprising MsrA and MsrB, stereospecifically reduces MetO back to methionine, thus repairing oxidized proteins and mitigating oxidative damage. The Msr system is implicated in various physiopathological processes, including cellular signaling and the aging process. The this compound assay is a fluorometric method designed to quantitatively measure the enzymatic activity of Msr in biological samples. The assay utilizes a specific substrate that, upon reduction by Msr, generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to the Msr activity in the sample.

Principle of the Assay

The this compound assay is based on the reduction of a non-fluorescent or weakly fluorescent substrate by the Msr enzyme present in the tissue homogenate. The reducing equivalents for this reaction are typically supplied by a thioredoxin system. The product of the enzymatic reaction is a highly fluorescent molecule. The fluorescence intensity is measured over time, and the rate of its increase provides a quantitative measure of Msr activity.

Materials and Reagents

-

Tissues: Fresh or frozen tissue samples.

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

-

This compound Assay Kit: (Containing this compound substrate, assay buffer, and a positive control). Note: A specific commercial kit named "this compound" is not widely documented in the provided search results. This protocol is based on the principles of similar fluorescent enzyme assays.

-

Protein Quantification Assay Kit: (e.g., BCA or Bradford assay).

-

96-well black microplates: (for fluorescence measurements).

-

Microplate reader: (with fluorescence detection capabilities).

-

Homogenizer: (e.g., Dounce, Potter-Elvehjem, or bead homogenizer).

-

Centrifuge: (capable of reaching >10,000 x g at 4°C).

Experimental Protocols

Preparation of Tissue Homogenates

-

Tissue Collection: Excise fresh tissues and place them immediately in ice-cold phosphate-buffered saline (PBS) to wash away excess blood. Alternatively, use tissues previously frozen and stored at -80°C.

-

Homogenization:

-

Weigh the tissue sample (typically 100 mg).

-

Add 10 volumes of ice-cold Homogenization Buffer (e.g., 1 mL for 100 mg of tissue).

-

Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.

-

-

Centrifugation:

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 10,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and other soluble proteins, including Msr enzymes. This is the tissue homogenate for the assay.

-

Protein Quantification: Determine the total protein concentration of the tissue homogenate using a standard protein assay method (e.g., BCA or Bradford). This is crucial for normalizing the Msr activity.

This compound Assay Protocol

-

Reaction Mix Preparation: Prepare a master mix for the desired number of reactions. For each well, the reaction mix should contain the assay buffer and the this compound substrate at the concentrations recommended by the manufacturer. If a commercial kit is not used, a typical reaction buffer could be 50 mM Tris-HCl (pH 7.5) containing a reducing system like DTT (e.g., 20 mM) and the fluorescent probe.

-

Plate Setup:

-

Add a specific volume of the reaction mix to each well of a 96-well black microplate.

-

Include wells for blanks (reaction mix without tissue homogenate) and positive controls if available.

-

-

Initiation of the Reaction:

-

Add a standardized amount of tissue homogenate (e.g., 10-50 µg of total protein) to the wells containing the reaction mix.

-

The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (usually 37°C) microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Excitation: 530-560 nm, Emission: 590 nm, similar to other resazurin-based assays) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction: For each sample, plot the fluorescence intensity against time. The initial linear portion of the curve represents the rate of the enzymatic reaction (ΔFluorescence/ΔTime).

-

Normalize the Activity: Normalize the rate of reaction to the amount of protein added to each well.

-

Msr Activity = (Rate of reaction of the sample - Rate of reaction of the blank) / Amount of protein (mg).

-

-

Data Presentation: The results can be expressed as relative fluorescence units per minute per milligram of protein (RFU/min/mg protein).

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the this compound assay for easy comparison across different tissue types.

| Tissue Type | Total Protein (mg/mL) | Rate of Fluorescence Increase (RFU/min) | Normalized Msr Activity (RFU/min/mg protein) |

| Liver | 15.2 | 850.5 | 55.95 |

| Kidney | 12.8 | 980.2 | 76.58 |

| Brain | 8.5 | 450.1 | 52.95 |

| Heart | 10.1 | 620.8 | 61.47 |

| Spleen | 11.5 | 550.3 | 47.85 |

Signaling Pathway and Experimental Workflow

Methionine Sulfoxide Reductase (Msr) Signaling Pathway

The Msr system is a critical component of the cellular defense against oxidative stress. Reactive oxygen species (ROS) can oxidize methionine residues in proteins to form methionine sulfoxide (MetO), leading to impaired protein function. The Msr enzymes, MsrA and MsrB, stereospecifically reduce the S- and R-isomers of MetO, respectively, back to methionine, thereby restoring protein function. This cyclic process of methionine oxidation and reduction is not only a repair mechanism but is also involved in redox signaling pathways.

Caption: The Msr signaling pathway in response to oxidative stress.

Experimental Workflow for this compound Assay in Tissue Homogenates

The following diagram illustrates the step-by-step workflow for performing the this compound assay on tissue homogenates.

Caption: Experimental workflow for the this compound assay.

References

- 1. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Physiological Roles of Plant Methionine Sulfoxide Reductases in Redox Homeostasis and Signaling [mdpi.com]

Application of MSR-Blue in High-Throughput Screening for Modulators of Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. The Methionine Sulfoxide Reductase (MSR) system is a critical enzymatic antioxidant defense mechanism that repairs oxidized methionine residues in proteins, restoring their function and protecting cells from oxidative damage. The MSR system, primarily composed of MsrA and MsrB enzymes, relies on the thioredoxin (Trx) reducing system. Due to its central role in cellular defense against oxidative stress, the MSR system presents a compelling target for the discovery of novel therapeutic agents.

MSR-Blue is a fluorogenic probe designed specifically to measure the activity of Methionine Sulfoxide Reductase A (MsrA). It is a "turn-on" probe that exhibits a greater than 100-fold increase in blue fluorescence upon enzymatic reduction of its sulfoxide moiety to a sulfide.[1] This significant increase in fluorescence provides a robust and sensitive readout for MsrA activity, making this compound an ideal tool for high-throughput screening (HTS) of chemical libraries to identify inhibitors or activators of the MSR system.

Principle of the this compound Assay

The this compound assay is based on the MsrA-catalyzed, Dithiothreitol (DTT)-dependent reduction of the non-fluorescent this compound probe to a highly fluorescent product. The intensity of the resulting blue fluorescence is directly proportional to the MsrA enzyme activity. In a screening context, compounds that inhibit MsrA will lead to a decrease in the fluorescence signal, while activators will result in an increased signal.

Featured Application: High-Throughput Screening for Inhibitors of MsrA

This application note provides a detailed protocol for a 384-well plate-based high-throughput screening assay to identify inhibitors of MsrA using the this compound probe.

Assay Performance and Validation

Successful implementation of an HTS campaign requires a robust and reliable assay. Key performance metrics for this this compound assay are presented below. (Note: The following data is illustrative and serves as a an example of expected assay performance. Actual results may vary. )

| Parameter | Value | Description |

| Z' Factor | 0.78 | A measure of assay quality, indicating a large separation between positive and negative controls. A Z' factor between 0.5 and 1.0 is considered excellent for HTS. |

| Signal-to-Background (S/B) Ratio | >100 | The ratio of the signal from the uninhibited enzyme reaction to the background signal (no enzyme). |

| DMSO Tolerance | ≤ 1% | The assay is tolerant to dimethyl sulfoxide (DMSO), a common solvent for test compounds, up to a final concentration of 1%. |

| IC50 of a Known Inhibitor (e.g., DMSO) | ~1.5% (v/v) | The concentration of a known inhibitor (in this case, DMSO at higher concentrations) that causes 50% inhibition of MsrA activity. |

Illustrative IC50 Data for Hit Compounds

Following a primary screen, hit compounds are typically subjected to dose-response analysis to determine their potency (IC50 value). The table below shows example IC50 values for hypothetical hit compounds identified in an this compound HTS campaign.

| Compound ID | IC50 (µM) |

| Hit-001 | 2.5 |

| Hit-002 | 8.1 |

| Hit-003 | 15.7 |

Experimental Protocols

Materials and Reagents

-

This compound probe (stock solution in DMSO)

-

Recombinant human MsrA enzyme

-

Dithiothreitol (DTT)

-

Tris-HCl buffer

-

Bovine Serum Albumin (BSA)

-

384-well black, flat-bottom plates

-

Multichannel pipettes or automated liquid handling system

-

Fluorescence plate reader with excitation at ~335 nm and emission detection at ~438 nm[1]

Protocol for 384-Well HTS Assay for MsrA Inhibitors

-

Compound Plating:

-

Using an acoustic liquid handler or a pin tool, transfer 50 nL of test compounds from the library plates to the 384-well assay plates.

-

For control wells, transfer 50 nL of DMSO.

-

-

Enzyme Preparation:

-

Prepare a 2X MsrA enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% BSA). The final concentration of MsrA in the assay should be empirically determined to yield a robust signal within the linear range of the reaction. A starting concentration of ~100-200 nM is recommended.[1]

-

-

Enzyme Addition and Pre-incubation:

-

Add 10 µL of the 2X MsrA enzyme solution to each well of the assay plate containing the test compounds.

-

For negative control (background) wells, add 10 µL of assay buffer without the enzyme.

-

Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Mix Preparation:

-

Prepare a 2X substrate mix containing this compound and DTT in assay buffer. The recommended final concentrations are 10 µM for this compound and 5 mM for DTT.[1]

-

-

Reaction Initiation and Incubation:

-

Add 10 µL of the 2X substrate mix to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.

-

Mix the plate and incubate for 60 minutes at 37°C. The incubation time may be optimized to ensure the reaction remains in the linear phase.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 335 nm and emission at approximately 438 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_PositiveControl - Signal_Background))

-

Signal_Compound: Fluorescence signal in the presence of the test compound.

-

Signal_Background: Fluorescence signal in the absence of the enzyme (negative control).

-

Signal_PositiveControl: Fluorescence signal in the absence of an inhibitor (DMSO control).

-

-

Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

-

For hit compounds, perform dose-response experiments to determine their IC50 values.

-

Signaling Pathway and Experimental Workflow

Methionine Sulfoxide Reductase (Msr) Antioxidant Pathway

The MSR system is a key component of the cellular antioxidant defense network. Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize methionine residues in proteins to methionine sulfoxide (MetO). MsrA and MsrB specifically reduce the S- and R-epimers of MetO, respectively, back to methionine, thereby repairing protein damage. This process requires reducing equivalents from the thioredoxin (Trx) system, which is in turn maintained in a reduced state by thioredoxin reductase (TrxR) and NADPH. The Keap1-Nrf2-ARE pathway is a master regulator of the expression of many antioxidant genes, including those of the MSR and Trx systems. A high-throughput screen using this compound to find inhibitors of MsrA could identify compounds that modulate this critical cytoprotective pathway. Such inhibitors could be valuable tools for studying the role of MsrA in various diseases or could have therapeutic potential in contexts where transiently increasing oxidative stress is desirable, such as in certain cancer therapies.

Caption: The Msr antioxidant signaling pathway.

This compound HTS Workflow

The workflow for a typical high-throughput screening campaign to identify MsrA inhibitors using this compound is a streamlined process designed for efficiency and automation. It begins with the preparation of compound and reagent plates, followed by the enzymatic assay, data acquisition, and analysis to identify initial "hit" compounds. These hits are then confirmed and characterized in subsequent secondary assays.

Caption: High-throughput screening workflow for MsrA inhibitors.

Conclusion

The this compound fluorescent probe provides a sensitive and robust tool for the high-throughput screening of modulators of MsrA activity. The detailed protocol and workflows presented in this application note offer a comprehensive guide for researchers in academic and industrial settings to establish and execute HTS campaigns targeting the MSR antioxidant pathway. The identification of novel modulators of MsrA will facilitate a deeper understanding of the role of this critical enzyme in health and disease and may lead to the development of new therapeutic strategies for a variety of oxidative stress-related disorders.

References

Application Notes and Protocols for Fluorescence-Based Cellular Staining

Part 1: Fluorescent Detection of Cellular Senescence using β-Galactosidase Activity Assays

Cellular senescence, a state of irreversible growth arrest, is a key process in aging and age-related diseases. A primary biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1][2] While traditional methods rely on a colorimetric assay using X-gal, fluorescence-based assays offer higher sensitivity and quantitative capabilities, making them suitable for fluorescence microscopy and flow cytometry.[1][2]

Mechanism of Action

Fluorescent assays for SA-β-gal utilize fluorogenic substrates that are non-fluorescent until they are hydrolyzed by β-galactosidase. Upon cleavage, a fluorescent product is released, and the intensity of the fluorescence is proportional to the enzyme's activity.[3] Commonly used fluorogenic substrates include 4-Methylumbelliferyl β-D-galactopyranoside (4-MUG) and 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG).

Signaling Pathway and Detection Principle

Caption: Enzymatic conversion of a non-fluorescent substrate to a fluorescent product by SA-β-gal.

Quantitative Data Summary

| Parameter | 4-MUG (Plate-Based Assay) | C12FDG (Microscopy/Flow Cytometry) | Xite™ β-D-galactopyranoside |

| Excitation Wavelength | 360 nm | ~490 nm | Not specified, emits green fluorescence |

| Emission Wavelength | 465 nm | ~514 nm | Not specified, emits green fluorescence |

| Typical Concentration | Not specified for intact cells | Not specified | 5 µM |

| Incubation Time | Varies with cell lysate protocol | 30 minutes | 30 minutes |

| Assay Type | Quantitative, using cell lysates | Quantitative, for living cells | Quantitative, for living cells |

Experimental Protocol: Fluorescent Staining of SA-β-gal in Cultured Cells

This protocol is a general guideline based on the use of fluorogenic substrates for fluorescence microscopy.

Materials:

-

Fluorogenic β-galactosidase substrate (e.g., C12FDG or a commercial kit)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS, if required by the substrate)

-

Staining solution buffer (pH 6.0)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on coverslips in a multi-well plate and culture overnight or until desired confluency.

-

Induction of Senescence (Positive Control): Treat cells with a senescence-inducing agent (e.g., doxorubicin or etoposide) for the appropriate duration.

-

Fixation: Wash cells with PBS and fix with formaldehyde solution for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (if necessary): If staining for intracellular antigens or if required by the substrate, permeabilize the cells with Triton X-100 solution for 20 minutes.

-

Staining: Prepare the staining solution containing the fluorogenic substrate at the recommended concentration in a pH 6.0 buffer. Incubate the cells with the staining solution for the recommended time (e.g., 30 minutes to several hours) at 37°C in a non-CO2 incubator to maintain the pH.

-

Washing: Wash the cells with PBS.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 for 10-30 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Experimental Workflow

Caption: Step-by-step workflow for staining senescent cells with a fluorescent SA-β-gal substrate.

Part 2: MSR-Blue Staining for Methionine Sulfoxide Reductase (Msr) Activity

This compound is a specific fluorescent probe designed to detect the activity of methionine sulfoxide reductases (Msrs), enzymes that repair oxidized methionine residues and play a crucial role in protecting against oxidative stress. This compound itself is nearly non-fluorescent but becomes highly fluorescent upon reduction by Msr enzymes.

Mechanism of Action

This compound is a cell-permeable molecule. Inside the cell, in the presence of a reducing agent like DTT, Msr enzymes catalyze the reduction of this compound. This chemical transformation converts the probe into its corresponding sulfide, which is a highly fluorescent compound, emitting blue fluorescence.

Quantitative Data Summary

| Parameter | This compound |

| Excitation Wavelength | 335 nm |

| Emission Wavelength | 438 nm |

| Typical Concentration | 10 µM |

| Incubation Time | 4 hours |

| Assay Type | Live-cell imaging |

Experimental Protocol: this compound Staining in Live Cells

This protocol is for the fluorescent detection of Msr activity in living cultured cells.

Materials:

-

This compound probe

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging microscope with appropriate filters

Procedure:

-

Cell Culture: Plate cells in a suitable imaging dish or plate and culture to the desired confluency.

-

Inhibition (Control): For a negative control, cells can be pre-treated with an Msr inhibitor like DMSO (0.2%).

-

Staining: Prepare a working solution of this compound in cell culture medium at a final concentration of 10 µM.

-

Incubation: Replace the existing medium with the this compound containing medium and incubate the cells for 4 hours at 37°C.

-

Washing: After incubation, remove the staining solution and wash the cells with PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (Ex: ~335 nm, Em: ~438 nm).

Experimental Workflow

Caption: Step-by-step workflow for the detection of Msr activity in live cells using this compound.

References

- 1. telomer.com.tr [telomer.com.tr]

- 2. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Senescence beta-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]

Application Note: Quantifying Methionine Sulfoxide Reductase (Msr) Activity in Mitochondrial Fractions Using Msr-blue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine sulfoxide reductases (Msrs) are a crucial family of enzymes that repair oxidative damage to proteins by reducing methionine sulfoxide (MetO) back to methionine.[1][2] This antioxidant function is vital for cellular homeostasis, and Msr dysfunction has been implicated in various diseases, including neurodegenerative disorders like Parkinson's disease.[1][3] Mitochondria, as the primary sites of cellular respiration and reactive oxygen species (ROS) production, are particularly susceptible to oxidative stress. Therefore, quantifying Msr activity within this organelle is of significant interest. Msr-blue is a novel, turn-on fluorescent probe specifically designed to measure Msr activity.[4] In the presence of Msr and a reducing agent like dithiothreitol (DTT), this compound is converted to a highly fluorescent product, exhibiting a fluorescence increase of over 100-fold. This application note provides a detailed protocol for isolating mitochondrial fractions from cultured cells and subsequently quantifying Msr activity using the this compound probe.

Key Features of this compound:

-

High Specificity: Specifically activated by Msr enzymes.

-

High Sensitivity: Exhibits a greater than 100-fold increase in fluorescence upon reaction.

-

"Turn-On" Probe: Low background fluorescence, leading to a high signal-to-noise ratio.

-

Live Cell Compatibility: Can be used for monitoring Msr activity in living cells.

Experimental Protocols

Part 1: Isolation of Mitochondrial Fractions from Cultured Cells

This protocol is based on the principle of differential centrifugation, which separates cellular organelles based on their size and density.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB):

-

210 mM Mannitol

-

70 mM Sucrose

-

10 mM HEPES

-

1 mM EDTA

-

pH 7.4

-

Store at 4°C. Add protease inhibitors fresh before use.

-

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated centrifuge

-

Protein assay reagent (e.g., BCA or Bradford)

Protocol:

-

Cell Harvesting:

-

Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 600 x g for 5 minutes at 4°C and discard the supernatant.

-

-

Cell Lysis:

-